molecular formula C17H17FN2O4S B2716672 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 941886-44-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2716672
CAS No.: 941886-44-8
M. Wt: 364.39
InChI Key: MPCGFEZQBNUQJL-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule characterized by its unique structure featuring an isothiazolidin-1,1-dioxide moiety and a fluorophenoxyacetamide group. This compound is supplied exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. In research settings, this molecule serves as a valuable scaffold for investigating biological pathways, particularly in oncology and signal transduction. Its core structure is analogous to other acetamide-functionalized compounds that have demonstrated potent biological activity in scientific studies. Researchers have found that similar molecules incorporating the 1,1-dioxidoisothiazolidinyl group and acetamide linker exhibit significant cytotoxic and pro-apoptotic effects against various human cancer cell lines . The structural features of this compound suggest potential research applications as a kinase inhibitor scaffold. Molecules with analogous N-(benzo[d]thiazol-2-yl)acetamide structures have been identified as promising inhibitors of BCR-ABL1 kinase, a key driver in chronic myeloid leukemia pathophysiology, through structure-based virtual screening and molecular dynamics simulations . The fluorophenoxy moiety may enhance binding affinity and selectivity in protein-ligand interactions, making this compound particularly interesting for structure-activity relationship (SAR) studies in medicinal chemistry research. Researchers can utilize this compound to explore novel mechanisms of action, potentially leading to the development of new therapeutic strategies. The presence of the 1,1-dioxidoisothiazolidinyl group contributes to the molecule's polarity and may influence its pharmacokinetic properties in experimental models. This compound is ideal for researchers investigating apoptosis pathways, kinase signaling networks, and cancer cell proliferation mechanisms. Proper safety protocols must be followed when handling this material, and all experimental applications should comply with relevant institutional biosafety guidelines and regulations.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-15-7-1-2-8-16(15)24-12-17(21)19-13-5-3-6-14(11-13)20-9-4-10-25(20,22)23/h1-3,5-8,11H,4,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCGFEZQBNUQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14FN3O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_3\text{S}

This structure includes a dioxidoisothiazolidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antiviral Properties : Similar compounds have shown effectiveness against viruses, particularly influenza. The mechanism often involves the inhibition of viral replication pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including α-glucosidase, which is relevant for managing diabetes.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for pathogen survival and replication. For example, it may inhibit α-glucosidase with an IC50 value indicating potent activity compared to standard inhibitors like Acarbose.
  • Cellular Interaction : Molecular docking studies reveal that this compound can bind effectively to target proteins, disrupting their normal functions and leading to cellular apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralSuppression of viral replication
Enzyme Inhibitionα-Glucosidase inhibition (IC50 = 2.11 μM)

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial effects of various derivatives related to this compound. Results indicated that certain analogs had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Diabetes Management : A recent investigation into α-glucosidase inhibitors highlighted that compounds similar to this compound showed promising results in lowering postprandial blood glucose levels in diabetic models.
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting key signaling pathways associated with cell survival.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide. It exhibits significant growth inhibition against various cancer cell lines. For example:

  • SNB-19 (Glioblastoma) : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 (Ovarian Cancer) : PGI of 85.26%
  • NCI-H40 (Lung Cancer) : PGI of 75.99%

These results suggest that the compound may act as a potent inhibitor of tumor growth, possibly through mechanisms involving apoptosis and cell cycle arrest .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate favorable ADME profiles for this compound, suggesting it may have good bioavailability and metabolic stability .

Antiviral Activity

Emerging evidence suggests that compounds similar to this compound may possess antiviral properties. Research into related piperazine analogs indicates potential efficacy against influenza viruses . This opens avenues for further investigation into its use as a broad-spectrum antiviral agent.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that derivatives with similar structural motifs exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus . This aspect could be explored further for developing new antimicrobial therapies.

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated significant PGIs against multiple cancer cell lines including glioblastoma and ovarian cancer .
Antiviral Research Explored potential against influenza viruses; findings indicate a need for further development .
Antimicrobial Activity Preliminary results show effectiveness against E. coli and S. aureus, warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Sulfone-Containing Analogs

(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
  • Structural Differences : Replaces the isothiazolidine dioxide with a tetrahydrothiophene dioxide ring, altering ring size (5-membered vs. 6-membered) and substituent positions. The 2-fluorobenzyl group introduces a benzylic nitrogen, differing from the phenyl-linked acetamide in the target compound.
(b) 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide ()
  • Structural Differences : Shares the 1,1-dioxidoisothiazolidin-2-yl group but links it to an indazole core instead of a phenyl ring. The biphenyl-acetamide moiety increases aromatic surface area.
  • Functional Implications : Demonstrated antiproliferative activity against uterine myoma cells via PARP fragmentation, suggesting the dioxidoisothiazolidine group may play a role in DNA damage response pathways. However, the indazole scaffold likely confers distinct target specificity compared to the phenyl-based target compound .

Fluorinated Acetamide Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide ()
  • Structural Differences : Substitutes the isothiazolidine dioxide with a trifluoromethylbenzothiazole group. The trimethoxyphenyl substituent provides electron-rich aromaticity, contrasting with the electron-withdrawing fluorine in the target compound.
  • Functional Implications: Benzothiazole derivatives are known for kinase inhibition; the trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the sulfone-containing target compound .
(b) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
  • Structural Differences : Lacks the sulfone group but shares the acetamide backbone. The chloro and methoxymethyl groups are typical in herbicides.
  • Functional Implications : Highlights the importance of the sulfone moiety in differentiating pharmacological activity from pesticidal effects. The fluorine and sulfone groups in the target compound likely reduce off-target toxicity observed in chloroacetamides .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Isothiazolidine dioxide 2-Fluorophenoxy, phenyl Potential antiproliferative
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... Tetrahydrothiophene dioxide 2-Fluorobenzyl, 4-isopropylphenoxy Undisclosed
2-([1,1'-Biphenyl]-4-yl)-N-(5-(dioxido...)-1H-indazol-3-yl)acetamide Indazole + isothiazolidine dioxide Biphenyl Uterine myoma treatment
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole 3,4,5-Trimethoxyphenyl Kinase inhibition (hypothesized)
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide

Research Findings and Implications

  • Pharmacological Potential: The target compound’s sulfone and fluorine groups may enhance selectivity for enzymes like PARP or kinases, as seen in related analogs .
  • Synthetic Challenges : The isothiazolidine dioxide synthesis requires high-purity intermediates, analogous to methods for 3-chloro-N-phenyl-phthalimide ().
  • Safety Profile : Fluorinated acetamides (e.g., ) show reduced cardiovascular toxicity compared to chloroacetamides (), suggesting a safer therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible approach includes:

  • Step 1 : Preparation of the substituted phenyl intermediate. For example, coupling 2-fluorophenol with chloroacetamide to form the phenoxyacetamide core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Functionalization of the phenyl ring. Introduce the 1,1-dioxidoisothiazolidin-2-yl group via Ullmann coupling or Pd-catalyzed cross-coupling using a pre-synthesized isothiazolidinone sulfone derivative .
  • Step 3 : Purification via column chromatography or recrystallization. Validate purity using HPLC (>95%) and characterize via NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to determine bond angles, dihedral angles (e.g., fluorophenyl vs. isothiazolidinone planes), and hydrogen-bonding networks (N–H···O interactions) .
  • Spectroscopy : Use ¹⁹F NMR to confirm fluorophenoxy group integrity. FTIR can validate sulfone (S=O stretching at ~1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • Computational modeling : Compare DFT-optimized geometries with experimental data (e.g., RMSD < 0.1 Å) to resolve ambiguities in substituent orientation .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram− bacteria, fungi). Assess cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition : Evaluate binding to target enzymes (e.g., kinases, proteases) via fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) .
  • ADME profiling : Use Caco-2 monolayers for permeability studies and liver microsomes for metabolic stability (e.g., t₁/₂ > 60 min suggests favorable pharmacokinetics) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 3² factorial design may reveal that 80°C and 5 mol% Pd(OAc)₂ maximize coupling efficiency .
  • Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer, reduce side reactions (e.g., epimerization), and achieve >90% conversion in reduced time .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free media) to eliminate variability. Compare IC₅₀ values across independent labs .
  • Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets contributing to discrepancies .
  • Structural-activity reanalysis : Perform CoMFA or QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity trends .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., hydrogen bonds between acetamide carbonyl and kinase hinge region) .
  • NMR-based ligand docking : Use ¹⁵N/¹H HSQC titration to map binding epitopes on proteins (e.g., chemical shift perturbations in ATP-binding pockets) .
  • Molecular dynamics simulations : Simulate binding/unbinding pathways (e.g., MM-PBSA calculations to estimate ΔG_binding) over 100 ns trajectories .

Q. How can researchers mitigate challenges in solubility and formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Screen PEG-400/TPGS combinations to enhance aqueous solubility (>1 mg/mL). Use dynamic light scattering to confirm nanoparticle formation .
  • Prodrug derivatization : Introduce phosphate esters or glycosides at the acetamide NH to improve bioavailability. Hydrolytic stability can be tested in simulated gastric fluid .
  • In silico logP prediction : Tools like ALOGPS 3.0 can guide structural modifications (e.g., adding polar groups on the phenyl ring) to reduce hydrophobicity (clogP < 3) .

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